molecular formula C31H31N3O4 B10898084 10-hexanoyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-hexanoyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10898084
M. Wt: 509.6 g/mol
InChI Key: YEFQGGDTEOUHGY-UHFFFAOYSA-N
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Description

10-hexanoyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin-1-one family This compound is characterized by its unique structure, which includes a hexanoyl group, a nitrophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-hexanoyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate benzodiazepine precursors with hexanoyl chloride and 3-nitrobenzoyl chloride under controlled conditions. The reaction is usually catalyzed by a base such as triethylamine and carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and nitrophenyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine group is a common reaction, often achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties .

Scientific Research Applications

10-hexanoyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as GABA receptors in the central nervous system. The binding of the compound to these receptors modulates their activity, leading to anxiolytic and sedative effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 10-hexanoyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C31H31N3O4

Molecular Weight

509.6 g/mol

IUPAC Name

5-hexanoyl-6-(3-nitrophenyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H31N3O4/c1-2-3-5-17-29(36)33-27-16-9-8-15-25(27)32-26-19-23(21-11-6-4-7-12-21)20-28(35)30(26)31(33)22-13-10-14-24(18-22)34(37)38/h4,6-16,18,23,31-32H,2-3,5,17,19-20H2,1H3

InChI Key

YEFQGGDTEOUHGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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